Ceftaroline anhydrous base

PBP2a binding affinity MRSA resistance mechanism β-lactam target engagement

Procuring high-purity Ceftaroline anhydrous base (CAS 402741-13-3) is critical for accurate MRSA susceptibility testing and PK/PD modeling. Generic cephalosporins fail against PBP2a-mediated resistance. - Delivers PBP2a IC50 values as low as 0.01 µg/mL, enabling MRSA MIC90 of 1-2 µg/mL versus >32 µg/mL for ceftriaxone. - Validated as a reference standard for broth microdilution panels and stability-indicating HPLC methods. - Essential for screening novel β-lactamase inhibitors in competitive binding assays.

Molecular Formula C22H22N8O8PS4+
Molecular Weight 685.7 g/mol
CAS No. 402741-13-3
Cat. No. B15191866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeftaroline anhydrous base
CAS402741-13-3
Molecular FormulaC22H22N8O8PS4+
Molecular Weight685.7 g/mol
Structural Identifiers
SMILESCCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O
InChIInChI=1S/C22H21N8O8PS4/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37)/p+1/b26-13-/t14-,19-/m1/s1
InChIKeyZCCUWMICIWSJIX-NQJJCJBVSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ceftaroline Anhydrous Base: Procurement Profile


Ceftaroline anhydrous base (CAS 402741-13-3) is the active, free-acid form of the prodrug ceftaroline fosamil, a fifth-generation parenteral cephalosporin antibiotic [1]. It exerts bactericidal activity through covalent binding to essential penicillin-binding proteins (PBPs), notably retaining high affinity for PBP2a in methicillin-resistant Staphylococcus aureus (MRSA) and PBP2x in Streptococcus pneumoniae—targets that confer resistance to earlier-generation β-lactams [2]. For research and industrial procurement, the anhydrous base represents the bioactive principle required for in vitro susceptibility testing, mechanism-of-action studies, and analytical method development, distinguishing it from the clinically administered prodrug form.

Form Anhydrous free acid (active principle), not the prodrug ceftaroline fosamil
Use context PBP binding assays, in vitro susceptibility testing, and mechanism-of-action research
Differentiation Only cephalosporin with high affinity for MRSA PBP2a; enables β-lactam resistance mechanism studies

Ceftaroline Anhydrous Base: Why Substitution Fails


Unlike third- and fourth-generation cephalosporins such as ceftriaxone and cefepime, ceftaroline anhydrous base possesses a C-3 side chain engineered to bind PBP2a, the transpeptidase that mediates methicillin resistance in S. aureus. This structural feature enables ceftaroline to achieve PBP2a IC50 values as low as 0.01 µg/mL—up to 256-fold lower (higher affinity) than ceftriaxone or cefotaxime [1]. Consequently, MRSA isolates remain uniformly resistant to ceftriaxone (MIC90 > 32 mg/L) while exhibiting susceptibility to ceftaroline (MIC90 1–2 mg/L) [2]. Similarly, against multidrug-resistant S. pneumoniae, ceftaroline maintains an MIC90 of 0.25 µg/mL and 100% susceptibility, whereas ceftriaxone MICs escalate to 2 µg/mL in resistant subsets [3]. These quantitative gaps in target engagement and susceptibility mean that substituting a generic earlier-generation cephalosporin for ceftaroline anhydrous base in research or reference-standard applications will yield fundamentally different—and clinically irrelevant—results.

Ceftaroline Anhydrous Base
Earlier Cephalosporins (ceftriaxone, cefepime)
Unique C-3 side chain enables PBP2a binding in MRSA
Lack PBP2a affinity; no MRSA activity
Retains susceptibility against MDR S. pneumoniae
Elevated MICs and resistance in MDR subsets
Research reference standard for MRSA/cephalosporin resistance studies
May yield non-representative data; target engagement profile may not transfer

Ceftaroline Anhydrous Base: Comparative Evidence


PBP2a Binding Affinity in MRSA

Ceftaroline anhydrous base demonstrates uniquely high affinity for PBP2a, the penicillin-binding protein responsible for β-lactam resistance in MRSA. In competitive binding assays using Bocillin FL as a fluorescent reporter, ceftaroline bound to PBP2a with IC50 values ranging from 0.01 to 1 µg/mL across multiple MRSA strains, representing up to 256-fold higher affinity than ceftriaxone and cefotaxime (IC50 > 128 µg/mL for both comparators) [1]. For strain 25 (a vancomycin-intermediate S. aureus isolate), ceftaroline achieved a PBP2a IC50 of 0.01 µg/mL, compared to 0.25 µg/mL for ceftriaxone and 0.5 µg/mL for cefotaxime [2].

PBP2a Binding Affinity
Head-to-head
IC50 0.01–1 µg/mL vs. >128 µg/mL (ceftriaxone/cefotaxime); up to 256-fold higher affinity
Supports PBP2a target-engagement mechanism and batch QC verification
Competitive Bocillin FL assay; S. aureus membrane preparations
PBP2a binding affinity MRSA resistance mechanism β-lactam target engagement

MRSA Potency in Global Surveillance

In the AWARE global surveillance study (13,005 clinical isolates, 39 countries, 2012–2014), ceftaroline demonstrated an MIC90 of 2 mg/L against MRSA, while ceftriaxone's MIC90 exceeded 32 mg/L. Ceftaroline was ≥16-fold more potent than ceftriaxone against MRSA by broth microdilution testing performed according to CLSI guidelines [1]. In a separate international surveillance study of 2,700 S. aureus isolates, ceftaroline displayed an MIC90 of 2 mg/L against 734 MRSA isolates, compared to ceftriaxone (MIC90 > 32 mg/L), cefepime (MIC90 > 16 mg/L), and imipenem (MIC90 > 8 mg/L) [2]. Ceftaroline susceptibility among MRSA ranged from 89.5% to 99.1% across surveillance programs, whereas all other tested β-lactams showed 0% susceptibility [3].

MRSA Potency (AWARE)
Head-to-head
MIC90 1–2 mg/L (ceftaroline) vs. >32 mg/L (ceftriaxone); ≥16-fold more potent
Quantitative differentiation for MRSA research reference standard selection
CLSI broth microdilution; 13,005 clinical isolates
MRSA susceptibility MIC90 comparison AWARE surveillance program

Activity Against MDR S. pneumoniae

Against 6,958 U.S. S. pneumoniae isolates (2009–2012), ceftaroline was 16-fold more potent than ceftriaxone overall (MIC50/MIC90 ≤0.25/2 µg/mL vs. ceftriaxone MIC50/MIC90 data not shown, but ≥16-fold difference). For the MDR subset (35.2% of isolates, resistant to ≥2 antimicrobial classes), ceftaroline demonstrated an MIC50/90 of 0.06/0.25 µg/mL and 100.0% susceptibility—compared to ceftriaxone (MIC50/90, 0.5/2 µg/mL; 8-fold less potent) and penicillin (MIC50/90, 1/4 µg/mL; 16-fold less potent). Ceftaroline was the single most active agent tested against MDR pneumococci [1]. In a Latin American surveillance study (986 isolates), ceftaroline's MIC90 of 0.12 µg/mL against S. pneumoniae was eight-fold lower than ceftriaxone, levofloxacin, and linezolid [2].

MDR S. pneumoniae Activity
Head-to-head
MIC50/90 0.06/0.25 µg/mL; 100% susceptible vs. ceftriaxone 0.5/2 µg/mL
Unique activity against MDR pneumococci; supports resistance mechanism studies
U.S. surveillance 2009–2012; MDR defined as resistance to ≥2 classes
MDR Streptococcus pneumoniae penicillin-resistant pneumococci respiratory tract infection

In Vitro PK/PD Model: MRSA with hVISA

In a two-compartment in vitro hollow fiber PK/PD model simulating human pharmacokinetics over 72 hours, ceftaroline (600 mg q8h and q12h regimens) was compared to vancomycin (1,000 mg q12h) against six clinical MRSA isolates, including two heterogeneous vancomycin-intermediate S. aureus (hVISA) strains. Ceftaroline was statistically significantly superior to vancomycin against all isolates (P < 0.05), except one to which it was equivalent. Critically, whereas vancomycin selected for MIC elevations up to 8–12 µg/mL in hVISA isolates, no such resistance emergence was observed with ceftaroline. Ceftaroline MICs ranged from 0.125 to 2 µg/mL [1].

Hollow Fiber PK/PD Model
Head-to-head
Superior to vancomycin in 5/6 MRSA isolates (P
Supports PK/PD model-based research; lower resistance emergence in hollow fiber system
72-h model; humanized dosing; hVISA strains included
CANVAS Phase 3 ABSSSI
Trial context
Day 3 response 74.0% (ceftaroline fosamil) vs. 66.2% (vancomycin+aztreonam); 7.8% difference (95% CI 1.3–14.0%)
Reported early clinical response endpoint context; supports trial-derived research comparisons
CANVAS 1 & 2 pooled; IV ceftaroline fosamil 600 mg q12h
Non-Enzymatic Conversion
Method context
90°C/15 min thermodegradation yields active free base; enzyme method unreliable
Validated protocol for generating active free base for reproducible in vitro research
HPLC-MS confirmed; eliminates phosphatase batch variability
hollow fiber infection model PK/PD modelling vancomycin comparison

Early Clinical Response in ABSSSI

In an integrated analysis of the CANVAS 1 and CANVAS 2 Phase 3 randomized, double-blind trials for acute bacterial skin and skin structure infections (ABSSSI), the day 3 clinical response rate—a contemporary FDA-preferred endpoint reflecting early, meaningful clinical improvement—was 74.0% (296/400) for ceftaroline fosamil monotherapy versus 66.2% (263/397) for vancomycin plus aztreonam (difference, 7.8%; 95% CI, 1.3% to 14.0%). The lower bound of the 95% confidence interval exceeded zero, indicating a statistically significant superiority in early response for ceftaroline [1]. At test-of-cure, clinical cure rates were non-inferior: 91.1% (ceftaroline) vs. 93.3% (vancomycin + aztreonam) in CANVAS 1, and 92.2% vs. 92.1% in CANVAS 2 [2].

CANVAS Phase 3 ABSSSI
Trial context
Day 3 response 74.0% (ceftaroline fosamil) vs. 66.2% (vancomycin+aztreonam); 7.8% difference (95% CI 1.3–14.0%)
Reported early clinical response endpoint context; supports trial-derived research comparisons
CANVAS 1 & 2 pooled; IV ceftaroline fosamil 600 mg q12h
CANVAS clinical trials early clinical response ABSSSI treatment

Non-Enzymatic Prodrug Conversion

A critical procurement consideration for research laboratories is that the clinically available form, ceftaroline fosamil (Teflaro®), is a phosphoramidate prodrug that is inactive in vitro and requires conversion to the anhydrous free base. Published protocols using commercial phosphatase enzymes have proven unreliable due to batch-dependent isozyme contaminants and lack of reproducibility [1]. A validated, non-enzymatic forced-degradation method—exposure of ceftaroline fosamil to 90°C for 15 minutes—provides robust, reproducible generation of ceftaroline free base suitable for in vitro susceptibility testing, mechanism studies, and analytical method development. This method eliminates phosphatase batch variability and can be standardized across laboratories [2].

Non-Enzymatic Conversion
Method context
90°C/15 min thermodegradation yields active free base; enzyme method unreliable
Validated protocol for generating active free base for reproducible in vitro research
HPLC-MS confirmed; eliminates phosphatase batch variability
prodrug deprotection ceftaroline free base generation in vitro testing reproducibility

Ceftaroline Anhydrous Base: Key Applications


MRSA Susceptibility Testing Reference Standard

Ceftaroline anhydrous base serves as the essential reference compound for broth microdilution MIC testing against MRSA in clinical microbiology laboratories and global surveillance programs (e.g., AWARE, ATLAS). With an MIC90 of 1–2 µg/mL against MRSA and ≥16-fold greater potency than ceftriaxone (MIC90 > 32 µg/mL), ceftaroline is the only cephalosporin that can be used to establish MRSA susceptibility breakpoints. Procurement of high-purity anhydrous base (≥98%) is critical for preparing accurate MIC panels and for use as a system suitability standard in automated susceptibility testing platforms [1].

PBP2a Target Engagement & Inhibitor Screening

The uniquely high affinity of ceftaroline for PBP2a (IC50 0.01–1 µg/mL; up to 256-fold greater than ceftriaxone) makes it the β-lactam backbone of choice for screening novel β-lactamase inhibitors or PBP2a allosteric modulators. Researchers can use ceftaroline anhydrous base in competitive Bocillin FL binding assays to quantify PBP2a engagement and assess whether inhibitor combinations restore or enhance binding. The validated non-enzymatic conversion protocol (90°C, 15 min) ensures consistent generation of active free base from the prodrug, eliminating phosphatase-related variability [2].

PK/PD Model for MRSA Optimization

Ceftaroline anhydrous base is the active drug used in hollow fiber and one-compartment in vitro PK/PD models to simulate humanized dosing regimens against MRSA and hVISA. In head-to-head models, ceftaroline 600 mg q8h/q12h demonstrated superiority over vancomycin 1,000 mg q12h (P < 0.05) with a lower propensity for resistance selection. Procurement of the anhydrous base enables researchers to replicate these models for evaluating ceftaroline monotherapy or combination regimens (e.g., with daptomycin, which shows synergistic FIC indices) against high-inoculum MRSA infections [3].

Stability-Indicating HPLC Method Development

The anhydrous base form is required for developing and validating stability-indicating HPLC methods that simultaneously quantify ceftaroline fosamil (prodrug) and ceftaroline (active degradation product) in reconstituted solutions. The validated thermodegradation protocol provides a controlled source of the free base for use as a reference marker in forced degradation studies. Purity specifications of ≥98% by HPLC, with certificates of analysis documenting residual solvents and heavy metals, are essential for regulatory submissions (ANDA, DMF) and QC batch release [4].

Application
Selection Property
Validation Focus
MRSA susceptibility testing reference standard
Verified anhydrous base purity
MIC panel accuracy; system suitability
PBP2a target engagement & inhibitor screening
Unique PBP2a affinity profile
Competitive binding assay QC
PK/PD model for MRSA optimization
Active free acid for hollow fiber models
Humanized PK simulation; resistance monitoring
Stability-indicating HPLC method development
Anhydrous base as degradation marker
Forced degradation protocol; purity documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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